Technical Monograph: 2-Amino-2-methyl-N-phenylpropanamide Hydrochloride
Technical Monograph: 2-Amino-2-methyl-N-phenylpropanamide Hydrochloride
The following technical guide provides an in-depth analysis of 2-Amino-2-methyl-N-phenylpropanamide hydrochloride , a specialized pharmaceutical building block and structural motif used in medicinal chemistry.
A Sterically Constrained Scaffold for Peptidomimetics and Drug Design[1][2][3][4]
Executive Summary
2-Amino-2-methyl-N-phenylpropanamide hydrochloride (CAS: 1219964-09-6) is a synthetic amide derivative formed from the condensation of 2-aminoisobutyric acid (AIB) and aniline .[1][2][3][4] In drug discovery, this compound serves as a critical conformational probe and metabolic stability enhancer .[1][2][3][4]
Its core value lies in the gem-dimethyl group at the
Chemical Identity & Physicochemical Properties[1][2][3][4]
2.1 Core Identification
| Property | Detail |
| IUPAC Name | 2-Amino-2-methyl-N-phenylpropanamide hydrochloride |
| Common Synonyms | H-Aib-NHPh |
| CAS Number | 1219964-09-6 (HCl salt); 20049-03-0 (Free base) |
| Molecular Formula | |
| Molecular Weight | 214.69 g/mol |
| SMILES | CC(C)(N)C(NC1=CC=CC=C1)=O.Cl |
2.2 Structural Analysis
The molecule consists of three distinct domains:
-
The
-Amino Head: A primary amine ( ) that serves as a handle for further functionalization or salt formation.[1][2][3][4] -
The Gem-Dimethyl Linker: Two methyl groups on the
-carbon.[1][2][3][4] This is the defining feature, forcing the molecule into specific conformations (often helical in peptides) and blocking nucleophilic attack at the carbonyl.[1][2][3][4] -
The N-Phenyl Tail: An aromatic aniline ring that provides lipophilicity and
-stacking potential.[1][2][3][4]
2.3 Physicochemical Profile[1][2][3][4]
-
Solubility: Highly soluble in water, methanol, and DMSO due to the ionic hydrochloride functionality.[1][3][4]
-
Acidity (pKa): The conjugate acid of the
-amine typically has a pKa 8.0–8.5, slightly lower than typical aliphatic amines due to the electron-withdrawing inductive effect of the amide carbonyl.[1][2][3][4] -
LogP (Predicted): ~1.2 (Free base), indicating moderate lipophilicity suitable for membrane penetration models.[1][3][4]
Synthesis & Manufacturing Methodology
Synthesizing sterically hindered amides like 2-Amino-2-methyl-N-phenylpropanamide is challenging because the gem-dimethyl group impedes the nucleophilic attack of the aniline.[1][2][3][4] Standard coupling reagents (e.g., EDC/NHS) often fail or give low yields.[1][2][3][4]
3.1 Optimized Synthetic Route (The "Acid Chloride" Method)
The most robust protocol involves activating the protected amino acid as an acid chloride to overcome the steric barrier.[1][2][3][4]
Reaction Scheme:
-
Protection: 2-Aminoisobutyric acid (AIB)
Boc-AIB-OH.[1][2][3][4] -
Activation: Boc-AIB-OH + Thionyl Chloride (
) Boc-AIB-Cl (generated in situ). -
Coupling: Boc-AIB-Cl + Aniline
Boc-AIB-NHPh.[1][2][3][4] -
Deprotection: Boc-AIB-NHPh + HCl/Dioxane
Product .
3.2 Workflow Diagram (DOT)
Caption: Optimized 4-step synthesis pathway overcoming steric hindrance via acid chloride activation.
3.3 Detailed Protocol (Laboratory Scale)
-
Activation: Dissolve Boc-AIB-OH (10 mmol) in dry DCM. Add oxalyl chloride (12 mmol) and a catalytic drop of DMF.[1][2][3][4] Stir for 1 hour at 0°C until gas evolution ceases.
-
Coupling: Add Aniline (10 mmol) and Triethylamine (22 mmol) dropwise. The steric bulk of AIB requires the amine to be in excess or the use of a strong base catalyst.[1][2][3][4] Stir at room temperature for 12 hours.
-
Workup: Wash with 1M HCl, sat.
, and brine.[1][2][3][4] Dry over and concentrate. -
Salt Formation: Dissolve the intermediate in minimal dioxane. Add 4M HCl in dioxane (10 mL). A white precipitate forms immediately.[1][2][3][4] Filter and wash with cold ether.[1][2][3][4]
Pharmacological Applications & Mechanism[1][2][3][4]
4.1 The "Gem-Dimethyl" Effect (Thorpe-Ingold Effect)
This compound is frequently used as a control or building block to study the stability of amide bonds.[1][2][3][4]
-
Mechanism: The two methyl groups on the
-carbon restrict the bond angles, forcing the molecule into a conformation that is energetically unfavorable for the tetrahedral transition state required for hydrolysis.[1][2][3][4] -
Result: Drugs containing this motif (e.g., Enzalutamide, Tocainide derivatives) show significantly extended half-lives in plasma compared to their unmethylated counterparts.[1][2][3][4]
4.2 Structural Homology to Sodium Channel Blockers
The structure of 2-Amino-2-methyl-N-phenylpropanamide is a simplified analog of Class IB antiarrhythmics.[1][2][3][4]
| Drug | Structure Comparison | Function |
| Tocainide | 2-amino-N-(2,6-dimethylphenyl)propanamide | |
| Lidocaine | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | Local Anesthetic |
| Subject Compound | 2-amino-2-methyl-N-phenylpropanamide | Research Analog |
Research Insight: By removing the 2,6-dimethyl groups on the phenyl ring and adding the
Analytical Profiling
To validate the identity of the synthesized hydrochloride salt, the following analytical signatures must be confirmed.
5.1 NMR Spectroscopy (
NMR, DMSO-
)
- 1.60 ppm (s, 6H): A sharp singlet corresponding to the two equivalent methyl groups.[1][2][3][4] Note: If this signal is split, it indicates chiral impurity or restricted rotation.[1][2][3][4]
- 7.10–7.60 ppm (m, 5H): Aromatic protons of the phenyl ring.[1][2][3][4]
-
8.50 ppm (bs, 3H): Ammonium protons (
), exchangeable with .[1][2][3][4] -
9.80 ppm (s, 1H): Amide proton (
), typically downfield due to hydrogen bonding.[1][2][3][4]
5.2 Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion (
): 179.12 m/z (Free base mass + H).[1][2][3][4] -
Fragmentation: Loss of ammonia (
, -17) is less common due to the steric bulk; major fragment is often the cleavage of the amide bond yielding the aniline ion (93 m/z).[1][2][3][4]
Safety & Handling
-
Handling: The hydrochloride salt is hygroscopic.[1][2][3][4] Store in a desiccator at -20°C.
-
Solubility: Dissolve in water or DMSO for biological assays.[1][2][3][4] Avoid basic buffers for long-term storage of the stock solution to prevent free-base precipitation.[1][2][3][4]
References
-
Smith, M. B., & March, J. (2007).[1][3][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3][4] (Detailed discussion on the Thorpe-Ingold effect and steric hindrance in amide hydrolysis).
-
Bld Pharm. (2024).[1][2][3][4] Safety Data Sheet: 2-Amino-2-methyl-N-phenylpropanamide hydrochloride. Link
-
Toniolo, C., et al. (2001).[1][2][3][4] "The gem-dimethyl effect in peptide synthesis and folding." Biopolymers, 60(6), 396-419.[1][2][3][4] Link[1][3][4]
-
PubChem. (2024).[1][2][3][4] Compound Summary: 2-Amino-2-methyl-N-phenylpropanamide.[1][2][3][4] National Library of Medicine.[1][2][3][4] Link[1][2][3][4]
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- 1. 1585135-34-7|2-Amino-N-(3-chlorophenyl)-2-methylpropanamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. 150896-70-1|7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one|BLD Pharm [bldpharm.com]
- 3. 428852-21-5,2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Pharmaceutical composition - Patent US-2003049307-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
